(1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonyl chloride
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Overview
Description
(1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides These compounds are known for their reactivity and are often used as intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonyl chloride typically involves the reaction of (1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanol with a sulfonyl chloride reagent. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters and can improve the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acids under strong oxidative conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Strong oxidizers like potassium permanganate
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Scientific Research Applications
(1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to introduce the sulfonyl group into other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- (1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonic acid
- (1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonamide
- (1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonate esters
Uniqueness
(1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonyl chloride is unique due to its combination of the pentan-3-yl group and the pyrazolyl moiety, which imparts specific reactivity and properties. This makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and specialty chemicals.
Biological Activity
Introduction
(1-(Pentan-3-yl)-1H-pyrazol-3-yl)methanesulfonyl chloride is a sulfonyl chloride derivative of pyrazole, notable for its potential biological activities. The compound's unique structure, characterized by a pentan-3-yl substituent at the 1-position of the pyrazole ring and a methanesulfonyl chloride functional group, positions it as a candidate for various pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic uses.
- Molecular Formula : C9H15ClN2O2S
- Molecular Weight : 250.75 g/mol
- CAS Number : 1341976-88-2
The compound's reactivity is primarily attributed to the methanesulfonyl chloride group, which facilitates nucleophilic substitutions crucial for drug development.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains.
Case Study: Antibacterial Activity
A study assessed the antibacterial efficacy of a series of pyrazole derivatives against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) were determined using standard assays:
Compound | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
2P (similar derivative) | 62.5 (S. aureus) | 2000 (S. aureus) |
2P (similar derivative) | 250 (E. faecalis) | 2000 (E. faecalis) |
The results demonstrated that the compound effectively inhibited bacterial growth at concentrations that were non-toxic to human cell lines, indicating its potential as an antimicrobial agent without significant cytotoxic effects .
Cytotoxicity Studies
Cytotoxicity assays performed on human liver carcinoma HepG2 and colorectal adenocarcinoma Caco-2 cell lines showed varying degrees of cell viability upon treatment with related pyrazole derivatives. The following table summarizes cell viability percentages across different concentrations:
Concentration (µg/mL) | HepG2 Cell Viability (%) | Caco-2 Cell Viability (%) |
---|---|---|
500 | 45.82 ± 12.57 | - |
250 | 76 ± 12.3 | - |
125 | 80.71 ± 11.55 | - |
62.5 | 84.15 ± 5.03 | - |
31.25 | 93.68 ± 2.31 | - |
These findings suggest that while some derivatives exhibit promising antibacterial activity, they also require careful evaluation regarding their cytotoxic profiles .
The mechanism underlying the antimicrobial activity of pyrazole derivatives may involve several factors:
- Disruption of Bacterial Cell Walls : The presence of the sulfonyl group may enhance the ability to disrupt bacterial membranes.
- Biofilm Inhibition : Certain derivatives have shown efficacy in reducing biofilm formation, which is critical in chronic infections.
- pH and Ionic Effects : High pH levels and osmotic effects from these compounds can contribute to their antibacterial properties .
Properties
Molecular Formula |
C9H15ClN2O2S |
---|---|
Molecular Weight |
250.75 g/mol |
IUPAC Name |
(1-pentan-3-ylpyrazol-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C9H15ClN2O2S/c1-3-9(4-2)12-6-5-8(11-12)7-15(10,13)14/h5-6,9H,3-4,7H2,1-2H3 |
InChI Key |
BWKCZIWPAVYHBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N1C=CC(=N1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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